molecular formula C15H9ClF5NO2 B3504848 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide

Katalognummer: B3504848
Molekulargewicht: 365.68 g/mol
InChI-Schlüssel: TZTMZJZKZUTZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog the airways and cause infections. VX-809 is a promising therapeutic agent that has shown efficacy in preclinical and clinical studies.

Wirkmechanismus

VX-809 acts as a N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide corrector, meaning it corrects the underlying defect in the this compound protein. Specifically, VX-809 binds to the first nucleotide-binding domain (NBD1) of the this compound protein, increasing its stability and promoting its trafficking to the cell surface. This results in improved chloride ion transport and hydration of the airway surface liquid, which helps to clear mucus from the lungs.
Biochemical and Physiological Effects:
VX-809 has been shown to improve this compound function in vitro and in vivo, leading to increased chloride ion transport and improved airway surface hydration. In clinical trials, VX-809 has been shown to improve lung function in CF patients who carry the F508del mutation, which is the most common mutation in CF patients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of VX-809 is its specificity for the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, which reduces the risk of off-target effects. Additionally, VX-809 has shown promising results in clinical trials, suggesting that it may be an effective therapeutic agent for CF patients. One limitation of VX-809 is its high cost, which may limit its accessibility to patients in certain regions.

Zukünftige Richtungen

There are several future directions for research on VX-809 and its potential applications in CF therapy. One area of focus is the development of combination therapies that include VX-809 and other N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators, such as VX-661. Another area of interest is the investigation of VX-809 in patients with rare CF mutations, which may provide insights into the broader applicability of this therapy. Additionally, research is ongoing to identify new this compound modulators that may have improved efficacy and safety profiles compared to existing therapies.

Wissenschaftliche Forschungsanwendungen

VX-809 has been extensively studied in preclinical and clinical trials for its efficacy in treating CF. It has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide) protein, which is defective in CF patients. VX-809 works by increasing the stability of the this compound protein, allowing it to reach the cell surface and function more effectively.

Eigenschaften

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5NO2/c16-15(20,21)24-12-7-5-11(6-8-12)22-13(23)9-1-3-10(4-2-9)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTMZJZKZUTZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.